

Techniques for the fermentation of *Streptomyces ravidus* to produce deacetylravidomycin N-oxide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *deacetylravidomycin N-oxide*

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Application Notes and Protocols for Deacetylravidomycin N-oxide Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques for the fermentation of *Streptomyces ravidus* to produce the antitumor antibiotic, **deacetylravidomycin N-oxide**. The following protocols are compiled from published literature and are intended to guide researchers in the successful cultivation of *Streptomyces ravidus* and the isolation of the target secondary metabolite.

Overview

Deacetylravidomycin N-oxide is a bioactive compound produced by the bacterium *Streptomyces ravidus*. It exhibits notable antitumor properties, making it a compound of interest for drug discovery and development. This document outlines the fermentation conditions, a detailed protocol for cultivation and isolation, and the biosynthetic pathway leading to its production. The production of **deacetylravidomycin N-oxide** is significantly influenced by the composition of the culture medium, particularly by the presence of sodium anthraquinone- β -sulfonate.

Fermentation Parameters

The successful production of **deacetylravidomycin N-oxide** relies on the careful control of several key fermentation parameters. The following table summarizes the recommended conditions based on available data for *Streptomyces ravidus* and related species.

Parameter	Recommended Value/Range	Notes
Producing Strain	<i>Streptomyces ravidus</i> S50905	-
Temperature	28-30°C	Optimal for growth and secondary metabolite production.
pH	7.0	Initial pH of the culture medium.
Agitation	200 rpm	On a reciprocal or rotary shaker.
Aeration	High	Essential for the growth of aerobic <i>Streptomyces</i> .
Incubation Time	2 days (vegetative)	For seed culture preparation.
Inducer	Sodium anthraquinone- β -sulfonate	Added to the production medium to induce the production of deacetylravidomycin N-oxide.

Experimental Protocols

Media Preparation

Seed Culture Medium (per Liter)

Component	Quantity
Soluble Starch	20 g
Glucose	10 g
Peptone	5 g
Meat Extract	5 g
Yeast Extract	3 g
Sodium Chloride (NaCl)	3 g
Calcium Carbonate (CaCO ₃)	3 g
Distilled Water	1 L

Adjust pH to 7.0 before sterilization.

Production Medium (per Liter)

Component	Quantity
Soluble Starch	20 g
Glucose	10 g
Peptone	5 g
Meat Extract	5 g
Yeast Extract	3 g
Sodium Chloride (NaCl)	3 g
Calcium Carbonate (CaCO ₃)	3 g
Sodium anthraquinone-β-sulfonate	5 g
Distilled Water	1 L

Adjust pH to 7.0 before sterilization.

Fermentation Protocol

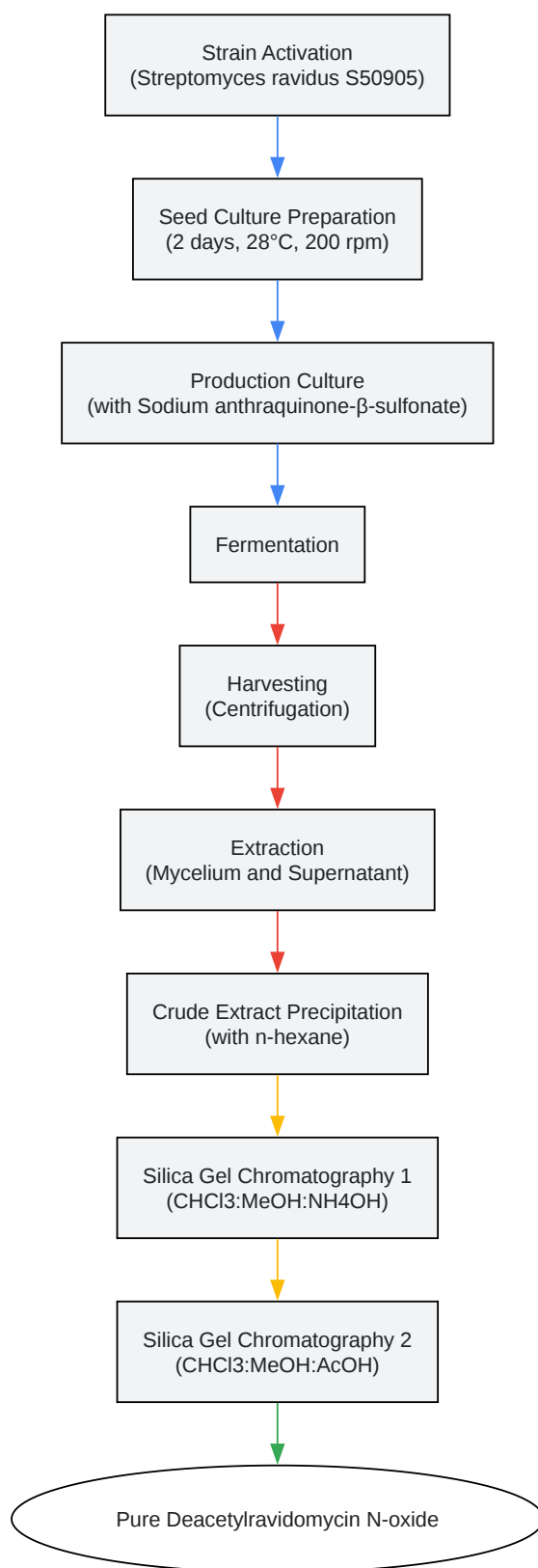
- **Strain Activation:** Streak a cryopreserved stock of *Streptomyces ravidus* S50905 onto a suitable agar medium (e.g., ISP Medium 2) and incubate at 28°C for 7-10 days until sporulation is observed.
- **Seed Culture Preparation:** Inoculate a 250 mL flask containing 50 mL of sterile Seed Culture Medium with a loopful of spores or a small agar plug from the plate. Incubate at 28°C on a reciprocal shaker at 200 rpm for 2 days.
- **Production Culture Inoculation:** Transfer the seed culture (5% v/v) to a 2 L flask containing 500 mL of the Production Medium.
- **Fermentation:** Incubate the production culture at 28°C on a reciprocal shaker at 200 rpm. Monitor the fermentation for the production of **deacetylravidomycin N-oxide**, which typically occurs concurrently with the production of ravidomycin and deacetylravidomycin.

Isolation and Purification of Deacetylravidomycin N-oxide

- **Harvesting:** After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.
- **Extraction:**
 - Extract the mycelial cake with a mixture of chloroform and acetone.
 - Extract the supernatant (filtrate) with ethyl acetate.
 - Combine the organic extracts.
- **Crude Extract Preparation:** Concentrate the combined organic extracts under reduced pressure. Add n-hexane to the concentrated extract to precipitate the crude antibiotic complex.
- **Initial Chromatographic Separation:**
 - Dissolve the crude precipitate in a minimal amount of a suitable solvent.

- Apply the dissolved crude extract to a silica gel column.
- Elute the column with a solvent system of chloroform:methanol:concentrated ammonium hydroxide (7:1:0.1 v/v/v). This step will separate ravidomycin from a mixture of deacetylavidomycin and **deacetylavidomycin N-oxide**.
- Final Purification:
 - Collect the fractions containing the mixture of deacetylavidomycin and **deacetylavidomycin N-oxide**.
 - Subject this mixture to a second round of silica gel column chromatography using a solvent system of chloroform:methanol:acetic acid (7:1:0.1 v/v/v).
 - Wash the fractions containing **deacetylavidomycin N-oxide** with a dilute ammonium hydroxide solution.
 - Concentrate the washed fractions to obtain pure **deacetylavidomycin N-oxide** as yellow crystals.[\[1\]](#)

Experimental Workflow

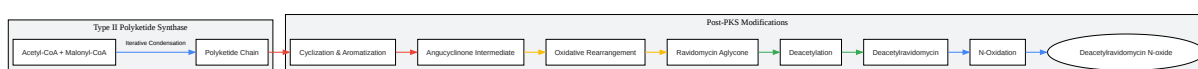


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Caption: Fermentation and isolation workflow for **deacetylravidomycin N-oxide**.

Biosynthetic Pathway of Ravidomycin Aglycone

The biosynthesis of the ravidomycin core structure is initiated by a type II polyketide synthase (PKS). The pathway involves the iterative condensation of acetate and propionate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final aglycone. The N-oxide formation is a post-modification step.



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Caption: Proposed biosynthetic pathway of **deacetylraavidomycin N-oxide**.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Techniques for the fermentation of Streptomyces ravidus to produce deacetylraavidomycin N-oxide.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053466#techniques-for-the-fermentation-of-streptomyces-ravidus-to-produce-deacetylraavidomycin-n-oxide>]

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